molecular formula C20H32O5 B162659 20-Hydroxy-leukotriene B4 CAS No. 79516-82-8

20-Hydroxy-leukotriene B4

Cat. No.: B162659
CAS No.: 79516-82-8
M. Wt: 352.5 g/mol
InChI Key: PTJFJXLGRSTECQ-PSPARDEHSA-N
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Description

Mechanism of Action

Target of Action

20-Hydroxy-leukotriene B4 (20-OH-LTB4) is a metabolite of leukotriene B4 (LTB4), which is produced by leukocytes . The primary target of 20-OH-LTB4 is the BLT1 receptor . This receptor is found on leukocytes, particularly neutrophils, and plays a crucial role in mediating the immune response .

Mode of Action

20-OH-LTB4 interacts with the BLT1 receptor, but its activation of neutrophils is much lower than that of LTB4 . This suggests that 20-OH-LTB4 may act as a modulator of the immune response, potentially dampening the effects of LTB4 .

Biochemical Pathways

The production of 20-OH-LTB4 is part of the metabolic pathway of LTB4. In humans, LTB4 is rapidly metabolized by leukocytes, particularly neutrophils, into 20-OH-LTB4 . This process involves the action of cytochrome P450 ω-hydroxylases . The metabolites of LTB4, including 20-OH-LTB4, have been shown to have pleiotropic effects in inflammation and many inflammation-associated diseases .

Pharmacokinetics

It is known that ltb4, the parent compound of 20-oh-ltb4, has a short half-life and is rapidly metabolized by leukocytes . This suggests that 20-OH-LTB4 may also be rapidly metabolized and cleared from the body.

Result of Action

The action of 20-OH-LTB4 results in a modulation of the immune response. By binding to the BLT1 receptor with high affinity but activating neutrophils to a much lower extent than LTB4, 20-OH-LTB4 may help to regulate the immune response and prevent excessive inflammation .

Action Environment

The action of 20-OH-LTB4, like that of other leukotrienes, is influenced by various environmental factors. For instance, the presence of other inflammatory mediators can affect the production and action of 20-OH-LTB4. Additionally, the specific cellular environment, such as the presence of certain cell types or the pH of the environment, may also influence the action of 20-OH-LTB4 .

Future Directions

A genetically encoded sensor for visualizing leukotriene B4 gradients in vivo has been developed, which shows high sensitivity, specificity, and a robust fluorescence increase in response to LTB4 without affecting downstream signaling pathways . This tool can be used to measure ex vivo LTB4 production of murine neutrophils and allows the real-time visualization of both exogenously applied and endogenously produced LTB4 gradients . This serves as a broadly applicable tool for analyzing LTB4 dynamics in various experimental systems and model organisms .

Biochemical Analysis

Biochemical Properties

20-Hydroxy-leukotriene B4 plays a crucial role in biochemical reactions, particularly in the metabolism of leukotriene B4. It is produced through the action of the enzyme leukotriene B4 20-hydroxylase, which hydroxylates leukotriene B4 at the 20th carbon position. This modification significantly alters the biological activity of leukotriene B4, making this compound a less potent activator of neutrophil degranulation. Additionally, this compound interacts with various proteins and receptors, including the BLT1 receptor, albeit with lower affinity compared to leukotriene B4 .

Cellular Effects

This compound affects various cell types and cellular processes. In human neutrophils, it inhibits leukotriene B4-induced degranulation, reducing the release of antimicrobial agents and other effector molecules. This compound also modulates the migration of neutrophils and eosinophils, thereby influencing the inflammatory response. Furthermore, this compound impacts cell signaling pathways, gene expression, and cellular metabolism, contributing to the regulation of immune responses .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific receptors and enzymes. It binds to the BLT1 receptor with lower affinity than leukotriene B4, resulting in reduced activation of downstream signaling pathways. Additionally, this compound inhibits the activity of leukotriene B4 by competing for binding sites on the BLT1 receptor. This competitive inhibition leads to decreased neutrophil activation and reduced inflammatory responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under controlled conditions, but it can degrade over extended periods. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of neutrophil degranulation and migration. These temporal effects are crucial for understanding the compound’s potential therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits leukotriene B4-induced responses without causing significant adverse effects. At higher doses, this compound can exhibit toxic effects, including impaired immune function and tissue damage. These dosage-dependent effects highlight the importance of careful dose optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in the metabolic pathways of leukotriene B4. It is produced by the enzyme leukotriene B4 20-hydroxylase, which hydroxylates leukotriene B4. This metabolic conversion reduces the biological activity of leukotriene B4 and generates this compound as a less active metabolite. The compound can further undergo metabolic degradation, contributing to the regulation of leukotriene B4 levels in the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transport mechanisms ensure the proper localization and accumulation of the compound in target tissues. The distribution of this compound is crucial for its biological activity and therapeutic potential .

Subcellular Localization

This compound is localized in specific subcellular compartments, including the cytoplasm and cell membrane. Its activity and function are influenced by its subcellular localization, which is determined by targeting signals and post-translational modifications. These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context .

Chemical Reactions Analysis

Types of Reactions: 20-Hydroxy Leukotriene B4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

(5S,6Z,8E,10E,12R,14Z)-5,12,20-trihydroxyicosa-6,8,10,14-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O5/c21-17-10-6-2-1-3-7-12-18(22)13-8-4-5-9-14-19(23)15-11-16-20(24)25/h3-5,7-9,13-14,18-19,21-23H,1-2,6,10-12,15-17H2,(H,24,25)/b5-4+,7-3-,13-8+,14-9-/t18-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTJFJXLGRSTECQ-PSPARDEHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)O)O)O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901316948
Record name 20-Hydroxy-LTB4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901316948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 20-Hydroxy-leukotriene B4
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001509
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

79516-82-8
Record name 20-Hydroxy-LTB4
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79516-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 20-Hydroxy-LTB4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901316948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 20-Hydroxy-leukotriene B4
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001509
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 20-Hydroxy-leukotriene B4 (20-OH-LTB4) formed and what is its role in the body?

A: 20-OH-LTB4 is a metabolite of Leukotriene B4 (LTB4), a potent inflammatory mediator. LTB4 is first converted to 20-OH-LTB4, primarily through the action of the cytochrome P450 enzyme system in cells like neutrophils. [] This hydroxylation step is the initial step in the inactivation pathway of LTB4. 20-OH-LTB4 is then further oxidized to 20-carboxy-LTB4, which exhibits significantly reduced biological activity compared to LTB4. [] This conversion to less active metabolites helps regulate the inflammatory response.

Q2: What is the significance of 20-OH-LTB4 in studying inflammatory conditions?

A: 20-OH-LTB4, as a metabolite of LTB4, serves as a potential biomarker for inflammatory diseases. Elevated levels of 20-OH-LTB4 have been observed in the plasma of young male cigarette smokers, indicating increased 5-lipoxygenase activity and potential neutrophil-mediated inflammation. [] Additionally, research has explored its role in conditions like allergic rhinitis and asthma. [, ]

Q3: Can you elaborate on the enzymatic processes involved in the further metabolism of 20-OH-LTB4?

A: Research indicates that the oxidation of 20-OH-LTB4 to 20-carboxy-LTB4 is a two-step process. First, a cytosolic alcohol dehydrogenase oxidizes 20-OH-LTB4 to 20-oxo-LTB4. Subsequently, a microsomal fraction, potentially containing an aldehyde dehydrogenase, catalyzes the oxidation of 20-oxo-LTB4 to the final product, 20-carboxy-LTB4. This two-step oxidation process has been observed in rat liver cells and is likely operational in other systems as well. []

Q4: How does the structure of 20-OH-LTB4 relate to its detection and analysis?

A: The presence of double bonds in the 20-OH-LTB4 structure poses challenges for its analysis using gas chromatography-mass spectrometry (GC-MS). To overcome this, researchers have employed derivatization techniques, converting 20-OH-LTB4 into more volatile and stable derivatives like methyl ester trimethylsilyl ether. Additionally, catalytic hydrogenation to reduce double bonds has been shown to improve the sensitivity of GC-MS analysis for 20-OH-LTB4 and related compounds. []

Q5: Are there any alternative analytical techniques for separating and studying 20-OH-LTB4 and related molecules?

A: Yes, apart from GC-MS, researchers have explored techniques like cyclodextrin-modified microemulsion electrokinetic chromatography (MEKC) coupled with head-column field-amplified sample stacking for the separation of 5-lipoxygenase metabolites, including 20-OH-LTB4. This method offers an alternative for analyzing these compounds. []

Q6: What are the implications of studying the metabolic pathways of LTB4 and its metabolites like 20-OH-LTB4?

A: A comprehensive understanding of these metabolic pathways is crucial for developing targeted therapies for inflammatory diseases. By understanding the enzymes involved and the factors influencing the production and degradation of these potent mediators, researchers can potentially design drugs that modulate the inflammatory response more effectively. [, ]

Q7: Has the impact of different malaria models on the levels of 20-OH-LTB4 been investigated?

A: Yes, studies utilizing murine malaria models have shown varying levels of 20-OH-LTB4 depending on the severity of the infection. For instance, higher levels were observed in models mimicking uncomplicated malaria compared to those with experimental cerebral malaria, highlighting the complex interplay between host metabolism and different malaria pathologies. []

Q8: Are there any studies exploring the connection between the airway microbiome and 20-OH-LTB4 in allergic rhinitis?

A: Research has shown a correlation between alterations in the airway microbiome and serum metabolites, including 20-OH-LTB4, in patients with allergic rhinitis. These findings suggest a potential link between the microbiome, metabolic activity, and the pathogenesis of this allergic condition. []

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